molecular formula C5H10FN B1470175 (1-Fluorocyclobutyl)methanamine CAS No. 883311-84-0

(1-Fluorocyclobutyl)methanamine

Cat. No.: B1470175
CAS No.: 883311-84-0
M. Wt: 103.14 g/mol
InChI Key: RZWAZRQVBUSOLT-UHFFFAOYSA-N
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Description

(1-Fluorocyclobutyl)methanamine is a useful research compound. Its molecular formula is C5H10FN and its molecular weight is 103.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-fluorocyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5(4-7)2-1-3-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWAZRQVBUSOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a widespread and powerful strategy in medicinal chemistry. nih.govacs.org The unique properties of the fluorine atom, such as its small size and high electronegativity, can profoundly influence the pharmacological profile of a molecule. nih.govchemxyne.comtandfonline.com

Key Physicochemical and Pharmacokinetic Enhancements:

Metabolic Stability: Fluorine's strong carbon-fluorine bond can block metabolically susceptible sites, leading to increased drug stability and a longer duration of action. nih.govacs.orgresearchgate.net

Membrane Permeability: The strategic placement of fluorine can alter a molecule's lipophilicity, which in turn affects its ability to cross biological membranes. nih.govchemxyne.comvictoria.ac.nz

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, enhancing the binding affinity and potency of a drug candidate. nih.govacs.orgresearchgate.net

pKa Modulation: The powerful electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups, which can improve a compound's oral bioavailability by influencing its ionization state. tandfonline.comvictoria.ac.nzresearchgate.net

The radioisotope ¹⁸F is also a valuable tool in positron emission tomography (PET) imaging, a non-invasive technique used to visualize and study biological processes in the body. nih.govvictoria.ac.nz

The Cyclobutane Ring: a Scaffold for Innovation

The cyclobutane (B1203170) moiety, once considered a rarity in medicinal chemistry, is now recognized as a "privileged scaffold" in drug design. ru.nlnih.govexlibrisgroup.com Its unique three-dimensional and puckered structure offers several advantages over more common ring systems. ru.nlnih.gov

Contributions of the Cyclobutane Moiety:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, which can lead to improved potency and selectivity. ru.nlnih.govlifechemicals.com

Metabolic Stability: Similar to fluorine, the cyclobutane ring can enhance a molecule's resistance to metabolic degradation. ru.nlnih.govexlibrisgroup.com

Reduced Planarity: Moving away from flat, two-dimensional structures is a key trend in modern drug discovery. The three-dimensionality of the cyclobutane ring can improve a compound's solubility and other physicochemical properties. nih.gov

Novel Chemical Space: The underrepresentation of cyclobutane in existing compound libraries presents an opportunity to explore novel areas of chemical space and identify new drug candidates. nih.gov

The Essential Role of the Amine Functional Group

The amine functional group is a cornerstone of bioactive compounds, found in a vast array of natural products, neurotransmitters, and pharmaceuticals. researchgate.netnih.govrsc.org Its basicity and nucleophilicity are central to its chemical reactivity and biological function. acs.org

Significance of Amine Functionalities:

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom allows amines to act as bases, readily forming salts. This property is crucial for drug formulation and can influence a compound's solubility and absorption. nih.govacs.org

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with biological targets like proteins and enzymes. nih.gov

Synthetic Handle: The reactivity of the amine group makes it a valuable "handle" for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties. acs.org

1 Fluorocyclobutyl Methanamine: a Convergence of Favorable Traits

Overview of General Synthetic Strategies for Fluorinated Cyclobutane Systems

The construction of fluorinated cyclobutane systems presents unique challenges due to the inherent ring strain of the four-membered ring and the specific reactivity imparted by the fluorine substituent. Several general strategies have been developed to address these challenges.

One common approach involves the fluorination of a pre-existing cyclobutane ring. This can be achieved using various fluorinating reagents. For instance, the treatment of cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) has been employed to introduce a trifluoromethyl group onto the cyclobutane core. acs.org While this method yields a CF₃ group, modifications of this approach or the use of other fluorinating agents can be adapted for the introduction of a single fluorine atom.

Another strategy is the cycloaddition reaction. [2+2] cycloadditions are a classical method for forming cyclobutane rings, and the use of fluorinated alkenes as starting materials can directly lead to fluorinated cyclobutanes. However, controlling the regioselectivity and stereoselectivity of these reactions can be complex.

More recently, ring-opening reactions of bicyclic systems have emerged as a powerful tool. For example, the reaction of bicyclo[1.1.0]butanes with various electrophiles can lead to highly functionalized cyclobutanes. While not yet specifically reported for direct fluorination during the ring-opening, this strategy offers a pathway to introduce functionality that can be later converted to a fluorine atom.

Biocatalysis is also a promising avenue for the stereoselective synthesis of fluorinated carbocycles. Engineered enzymes have been shown to catalyze the cyclopropanation of alkenes with high diastereoselectivity and enantioselectivity, and similar principles could potentially be applied to the synthesis of fluorinated cyclobutanes.

Synthesis of Key Precursors to this compound

The synthesis of this compound typically proceeds through key precursor molecules that already contain the 1-fluorocyclobutyl moiety. The two most logical precursors are 1-fluorocyclobutane-1-carboxylic acid and 1-fluorocyclobutane-1-carbonitrile (B12625710).

The synthesis of 1-fluorocyclobutane-1-carboxylic acid and its derivatives has been reported in the literature, often in the context of preparing radiolabeled compounds for positron emission tomography (PET). nih.govsnmjournals.orgconsensus.app For example, the synthesis of [¹⁸F]-1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) involves the nucleophilic fluorination of a protected cyclobutane precursor. nih.govsnmjournals.orgconsensus.app A similar strategy can be envisioned for the synthesis of 1-fluorocyclobutane-1-carboxylic acid, where a suitable leaving group at the 1-position of a cyclobutane carboxylate is displaced by a fluoride (B91410) ion.

A synthetic approach to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has also been developed, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nbuv.gov.ua This precursor is mesylated and then treated with a fluoride source to introduce the fluorine atom. nbuv.gov.ua

The synthesis of 1-fluorocyclobutane-1-carbonitrile is another viable route. While a direct synthesis has not been explicitly detailed in the reviewed literature, it can be inferred from general methods for nitrile synthesis. For instance, the reaction of a 1-halocyclobutane-1-carbonitrile with a fluoride source or the conversion of a 1-fluorocyclobutane-1-carboxamide via dehydration could yield the desired nitrile. The synthesis of related compounds like 1-(3-fluoroanilino)cyclobutane-1-carbonitrile has been documented.

Direct Synthetic Routes for the Preparation of this compound

Once the key precursors are obtained, they can be converted to this compound through various established synthetic transformations.

Two primary pathways from the key precursors are the reduction of the nitrile group and the conversion of the carboxylic acid to the amine.

Reduction of 1-Fluorocyclobutane-1-carbonitrile: The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis. libretexts.org Several reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method. libretexts.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be used. nih.govorganic-chemistry.org The choice of reducing agent may depend on the presence of other functional groups in the molecule. For fluorinated nitriles, non-catalyzed reduction with ammonia (B1221849) borane has also been reported to be effective. acs.org

Conversion from 1-Fluorocyclobutane-1-carboxylic Acid: The carboxylic acid can be converted to the corresponding methanamine through a few synthetic steps. A common method is the Curtius rearrangement. In this reaction, the carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or by using diphenylphosphoryl azide (DPPA). The acyl azide then rearranges upon heating to an isocyanate, which can be trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate (B1207046). Subsequent deprotection of the carbamate under acidic conditions yields the primary amine. A similar sequence has been used to synthesize 1-(fluoromethyl)cyclobutanamine from the corresponding carboxylic acid. nbuv.gov.ua

Another direct approach is the reductive amination of 1-fluorocyclobutane-1-carbaldehyde. wikipedia.orgmasterorganicchemistry.comlibretexts.org This aldehyde precursor could be synthesized by the reduction of 1-fluorocyclobutane-1-carboxylic acid or its ester derivative. The aldehyde is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to directly yield this compound. masterorganicchemistry.com A study on the biomimetic reductive amination of fluorinated aldehydes and ketones has shown this to be a practical method for preparing fluorine-containing amines. nih.gov

Below is a table summarizing potential synthetic routes from key precursors:

PrecursorReagents and ConditionsProduct
1-Fluorocyclobutane-1-carbonitrile1. LiAlH₄, THF 2. H₂OThis compound
1-Fluorocyclobutane-1-carbonitrileH₂, Pd/C, EtOHThis compound
1-Fluorocyclobutane-1-carboxylic acid1. SOCl₂ 2. NaN₃ 3. Heat (toluene) 4. H₃O⁺This compound
1-Fluorocyclobutane-1-carboxylic acid1. DPPA, Et₃N, t-BuOH 2. HClThis compound
1-Fluorocyclobutane-1-carbaldehydeNH₃, NaBH₃CN, MeOHThis compound

The synthesis of specific stereoisomers of this compound is crucial for its application in medicinal chemistry, as different isomers can exhibit distinct biological activities.

When additional substituents are present on the cyclobutane ring, controlling the diastereoselectivity (cis/trans relationship) becomes important. Diastereoselective synthesis of functionalized cyclobutanes has been achieved through various methods. For instance, the diastereoselective synthesis of fulleropyrrolidines from chiral cyclobutane derivatives has been reported, highlighting the ability to control stereochemistry in reactions involving substituted cyclobutanes. nih.gov

For the synthesis of substituted this compound derivatives, the stereochemistry can be influenced by the synthetic route. For example, starting from a stereochemically defined cyclobutene (B1205218) and performing a stereospecific reaction, such as a hydroboration-oxidation, could lead to a specific diastereomer. The diastereoselective synthesis of carboxylic acid cis-isomers in fluorinated cyclobutane systems has been documented. researchgate.net

This compound itself is a chiral molecule. The development of enantioselective syntheses to obtain a single enantiomer is therefore highly desirable. Recent advances in asymmetric catalysis have provided powerful tools for the synthesis of chiral amines and fluorinated compounds.

One promising strategy is the asymmetric hydrogenation of a suitable prochiral precursor. nih.govnih.gov For example, the asymmetric reduction of a C=N bond in a prochiral imine derived from 1-fluorocyclobutane-1-carbaldehyde could yield an enantiomerically enriched amine.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the precursor molecule to direct a stereoselective reaction, after which the auxiliary is removed. This has been demonstrated in the diastereoselective synthesis of cyclobutane derivatives.

Furthermore, enzymatic resolutions or desymmetrization of prochiral cyclobutane derivatives offer a green and efficient alternative for obtaining enantiomerically pure compounds. Enzymatic asymmetric synthesis of chiral amino acids is a well-developed field that could be adapted for the synthesis of chiral aminomethylcyclobutanes. rsc.org

The enantioselective C-H arylation of α-aminoisobutyric acid catalyzed by a Pd(II) complex with a chiral ligand has been reported to produce chiral α,α-disubstituted amino acids with high enantioselectivity. rsc.org This type of C-H activation strategy could potentially be adapted for the enantioselective functionalization of cyclobutane systems.

Stereoselective Synthesis of this compound Isomers

Protective Group Strategies for the Amine Functionality (e.g., Boc-protection)

In the synthesis of complex organic molecules like derivatives of this compound, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. For the primary amine group in this compound, a common and effective protective strategy is the use of the tert-butoxycarbonyl (Boc) group. chemistrysteps.commasterorganicchemistry.com This method is widely employed in organic synthesis, including peptide synthesis, due to its reliability and the mild conditions required for both the protection and subsequent deprotection steps. masterorganicchemistry.commasterorganicchemistry.com

The protection of the amine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukbzchemicals.com The reaction is versatile and can be carried out in various solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or even water. fishersci.co.uk The process is generally efficient, leading to high yields of the N-Boc protected product. fishersci.co.uk The resulting Boc-protected amine is stable under a wide range of reaction conditions, particularly those that are basic or nucleophilic. nih.gov

The removal of the Boc group, or deprotection, is accomplished under acidic conditions. chemistrysteps.comfishersci.co.uk A common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.combzchemicals.comjkchemical.com The mechanism involves protonation of the carbonyl oxygen of the carbamate, which leads to the cleavage of the tert-butyl group as a stable carbocation. chemistrysteps.com This is followed by the spontaneous decarboxylation of the resulting carbamic acid to regenerate the free amine. chemistrysteps.commasterorganicchemistry.com The mildness of both the protection and deprotection steps makes the Boc group a valuable tool in the multi-step synthesis of complex molecules derived from this compound. masterorganicchemistry.com

Table 1: Common Reagents and Conditions for Boc-Protection and Deprotection

StepReagentsSolventsConditions
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, DMAP)Tetrahydrofuran (THF), Dichloromethane (DCM), AcetonitrileRoom temperature or gentle heating fishersci.co.ukbzchemicals.com
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), MethanolRoom temperature chemistrysteps.comfishersci.co.ukbzchemicals.com

Radiolabeling Strategies for this compound Analogues in Molecular Imaging

The development of radiolabeled analogues of this compound is of significant interest for their application as tracers in Positron Emission Tomography (PET), a powerful molecular imaging technique used in oncology and other fields. nih.govnih.gov The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) is particularly favored due to its ideal physical characteristics, including a half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.govfrontiersin.org

Incorporation of Fluorine-18 (¹⁸F) via Building Block Approaches

A common strategy for the synthesis of ¹⁸F-labeled PET tracers is the "building block" or "modular" approach. rsc.orgresearchgate.net This method involves the initial preparation of a small, ¹⁸F-labeled molecule (the building block), which is then coupled to a larger molecular scaffold to form the final PET tracer. rsc.org This approach is often more efficient and provides higher radiochemical yields compared to late-stage fluorination of a complex molecule. nih.govresearchgate.net

For analogues of this compound, an ¹⁸F-labeled building block could be a fluorinated cyclobutane derivative that is then elaborated to introduce the aminomethyl group. The use of prosthetic groups, which are small molecules that are easily radiolabeled and can then be attached to the target molecule, has become a key strategy in the development of numerous fluorinated tracers. nih.gov For instance, silicon-based fluoride acceptors (SiFA) have emerged as promising building blocks for the ¹⁸F-labeling of peptides and other biomolecules under mild conditions. nih.govyoutube.com

Synthesis of [¹⁸F]-Fluorinated Cyclobutane Amino Acid Analogues (e.g., FMACBC, FACBC)

A significant application of ¹⁸F-labeling of cyclobutane structures is in the synthesis of non-natural amino acid analogues for tumor imaging. nih.gov One prominent example is anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC), also known as fluciclovine (B1672863) F-18. nih.govnih.gov This tracer has shown significant promise for imaging various cancers, including prostate and brain tumors. nih.govnih.gov

The synthesis of [¹⁸F]FACBC typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. nih.gov Improved synthetic methods have been developed to enhance stereoselectivity and allow for large-scale, automated production, providing [¹⁸F]FACBC in good decay-corrected yields. nih.gov The development of such radiolabeled amino acid analogues is a vibrant area of research, aiming to provide tracers with high tumor uptake and low background signal in normal tissues. nih.gov

Radiolabeling for Positron Emission Tomography (PET) Tracers

The ultimate goal of these radiolabeling strategies is to produce effective PET tracers for clinical and preclinical imaging. nih.gov PET imaging relies on the detection of gamma rays produced from the annihilation of positrons emitted by radionuclides like ¹⁸F. nih.gov By incorporating ¹⁸F into molecules like this compound analogues, researchers can visualize and quantify biological processes in vivo. nih.govfrontiersin.org

The development of novel ¹⁸F-labeled tracers is crucial for expanding the applications of PET in diagnosing diseases, monitoring treatment responses, and understanding disease mechanisms. nih.govfrontiersin.org The design of these tracers often involves a balance between achieving high radiochemical yields, ensuring in vivo stability, and optimizing the biological properties of the molecule to interact with specific targets, such as overexpressed amino acid transporters in tumor cells. nih.govacs.org

Table 2: Examples of ¹⁸F-Labeled Cyclobutane PET Tracers

TracerFull NameApplication
[¹⁸F]FACBC anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acidTumor Imaging (e.g., Prostate, Brain) nih.govnih.gov
[¹⁸F]FMACBC (1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid)Investigational Tumor Imaging

Conformational Rigidity Imparted by the Fluorocyclobutane (B14750743) Moiety

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate torsional strain from eclipsed hydrogens. libretexts.org This puckering introduces a degree of conformational rigidity that is more pronounced than in linear alkanes but less so than in cyclohexane (B81311) systems. The ring rapidly interconverts between two equivalent puckered conformations.

The introduction of a fluorine atom onto the cyclobutane ring, as in the this compound scaffold, further influences this conformational landscape. The fluorine substituent, due to its steric bulk and electronic properties, can introduce a preference for one puckered conformation over the other. This can lead to a more defined three-dimensional structure, which can be advantageous for binding to specific biological targets. The rigidity of the fluorocyclobutane moiety can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Impact of Fluorine Substitution on Cyclobutane Ring Pucker and Flexibility

The substitution of a hydrogen atom with a fluorine atom has a significant impact on the electronic distribution and geometry of the cyclobutane ring. The high electronegativity of fluorine polarizes the C-F bond, which can lead to stabilizing or destabilizing interactions with other parts of the molecule. These electronic effects, in conjunction with steric demands, modulate the puckering amplitude and the energy barrier to ring inversion. It is generally observed that electronegative substituents on a cyclobutane ring can influence the puckering to optimize dipole moment and minimize steric clashes.

The preference for an axial orientation of the fluorine atom in fluorocyclobutane suggests that this conformation minimizes unfavorable steric and electronic interactions within the molecule. researchgate.net This preference will, in turn, influence the spatial disposition of the aminomethyl group in this compound.

ParameterDescriptionExpected Influence of Fluorine
Puckering Amplitude (q) The magnitude of deviation from a planar ring structure.May be altered to accommodate the C-F bond length and minimize steric interactions.
Energy Barrier to Ring Inversion The energy required for the ring to flip between its two puckered conformations.Likely to be influenced by the preference of fluorine for the axial position, potentially creating a less symmetric energy profile for inversion.

Stereochemical Configuration of this compound and its Derivatives

The this compound molecule possesses a stereocenter at the C1 position of the cyclobutane ring, as it is substituted with four different groups: a fluorine atom, an aminomethyl group, and two methylene (B1212753) groups of the ring. This gives rise to the possibility of two enantiomers, (R)-(1-fluorocyclobutyl)methanamine and (S)-(1-fluorocyclobutyl)methanamine.

The puckered nature of the cyclobutane ring adds another layer of stereochemical complexity. The substituents on the ring can occupy either axial or equatorial positions. In the preferred conformation of fluorocyclobutane, the fluorine atom occupies an axial position. Consequently, in the most stable conformer of this compound, the fluorine atom is expected to be in an axial position, which would place the aminomethyl group in an equatorial position to minimize steric hindrance.

The synthesis of derivatives of this compound would need to consider the control of both the absolute stereochemistry at C1 and the relative orientation of substituents on the cyclobutane ring. The specific stereoisomer of a drug molecule is often crucial for its biological activity, as biomolecules like enzymes and receptors are chiral and will interact differently with different enantiomers.

Stereochemical FeatureDescriptionImplication for this compound
Chirality Presence of a stereocenter at C1.Exists as a pair of enantiomers (R and S).
Diastereomerism Possible in derivatives with additional stereocenters.The relative orientation of substituents (cis/trans) on the ring would create diastereomers.
Conformational Isomerism Axial and equatorial positioning of substituents.The fluorine atom is expected to prefer an axial position, and the aminomethyl group an equatorial position.

Correlation Between Conformation, Stereochemistry, and Biological Recognition/Activity

The conformation and stereochemistry of a molecule are intrinsically linked to its biological activity. The rigidified, puckered conformation of the this compound scaffold presents a well-defined three-dimensional arrangement of its functional groups, which is critical for molecular recognition by biological targets.

Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.comnih.gov Its small size and high electronegativity can lead to improved binding affinity, metabolic stability, and membrane permeability. selvita.comsci-hub.senih.gov In the context of the this compound scaffold, the fluorine atom can engage in specific interactions, such as hydrogen bonds with backbone amides or polar side chains in a protein binding pocket.

The specific stereoisomer of a molecule containing this scaffold will dictate how the fluorine and aminomethyl groups are presented to the biological target. A change from one enantiomer to the other would reverse the spatial orientation of these key functional groups, which could lead to a dramatic loss of biological activity. The conformationally restricted nature of the fluorocyclobutane ring ensures that the substituents are held in a relatively fixed orientation, which can be highly beneficial for optimizing interactions with a binding site. Therefore, the successful application of the this compound scaffold in drug design is critically dependent on the careful selection and synthesis of the desired stereoisomer with the optimal conformational properties for the intended biological target.

This compound as a Core Scaffold for Rational Drug Design

The rigid, puckered structure of the cyclobutane ring, combined with the electronic effects of the fluorine atom, makes this compound an attractive scaffold for the design of novel therapeutic agents. Its incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Novel Pharmaceutical Agents

A significant application of this compound is in the synthesis of inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, a target for a new class of diuretics for the treatment of hypertension and heart failure. nih.govacs.org This chemical moiety serves as a key intermediate in the preparation of these pharmaceutically active compounds. nih.gov

Notably, the this compound scaffold is a component of the potent and orally bioavailable ROMK inhibitor, 2-Amino-N-((1-fluorocyclobutyl)methyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-6-carboxamide. The development of this and related compounds underscores the utility of this compound in constructing complex molecules with therapeutic potential.

Contribution to Optimized Pharmacokinetic and Pharmacodynamic Profiles

The inclusion of the this compound moiety in drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties. The fluorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.gov This is exemplified in the development of ROMK inhibitors like MK-7145, where strategic modifications, including the use of fluorinated groups, were employed to improve the pharmacokinetic profile over earlier lead compounds. nih.gov

The rigid nature of the cyclobutane ring can also contribute to improved oral bioavailability by pre-organizing the molecule into a conformation that is more favorable for absorption and interaction with the target protein. pharmablock.com For instance, ROMK inhibitors incorporating this scaffold have demonstrated robust diuretic and blood pressure-lowering effects in preclinical models. nih.gov

Below is a table summarizing the pharmacokinetic parameters of a ROMK inhibitor, MK-8153, which contains a related spirocyclic core, illustrating the favorable properties that can be achieved in this class of compounds. medchemexpress.comxcessbio.com

SpeciesTerminal Elimination Half-life (h)Oral Bioavailability (%)Plasma Clearance (mL/min/kg)
Rat3.65329.4
Dog9.1~1008.7
Rhesus Monkey3.33.458.3

Data for MK-8153, a potent ROMK inhibitor. medchemexpress.comxcessbio.com

Role in Enhancing Target Selectivity and Specificity

The conformational rigidity imparted by the cyclobutane ring of this compound can play a crucial role in enhancing the selectivity and specificity of a drug for its intended target. pharmablock.com By locking a portion of the molecule in a defined three-dimensional orientation, the scaffold can promote a more precise fit into the binding site of the target protein, while reducing interactions with off-target proteins, such as the hERG channel, which is a common source of cardiac toxicity.

In the context of ROMK inhibitors, achieving selectivity over other potassium channels, particularly hERG, is a major challenge. The structure-activity relationship studies of ROMK inhibitors have shown that modifications to the core, including the incorporation of rigid moieties like fluorinated cyclobutanes, can lead to improved selectivity. For example, the introduction of a fluorine atom can reduce the basicity of a nearby amine, which is a strategy known to diminish hERG inhibition. nih.gov The table below shows the selectivity profile for the ROMK inhibitor MK-8153. medchemexpress.comxcessbio.com

TargetIC50
ROMK electrophysiology (EP)5 nM
hERG electrophysiology (EP)34 µM

Selectivity data for MK-8153. medchemexpress.comxcessbio.com

Development of Bioactive Derivatives and Their Biological Activities

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of bioactive derivatives. While its application in ROMK inhibitors is well-documented, its potential extends to other therapeutic areas.

Exploration in Antiviral Compound Research

While the direct application of this compound in antiviral drug discovery is not extensively reported in publicly available literature, the use of cyclobutane rings in nucleoside analogues has been explored. For instance, cyclobutane analogues of the antiviral cyclopropane (B1198618) nucleoside A-5021 have been synthesized and evaluated for antiherpetic activity. nih.gov Although these specific analogues were found to be inactive, the research highlights the interest in cyclobutane-containing structures as potential antiviral agents. nih.gov The conformational constraints imposed by the cyclobutane ring can be a valuable design element in mimicking the sugar moiety of nucleosides to interact with viral enzymes. Further research may yet uncover the potential of this compound derivatives in this therapeutic area.

Utility in the Discovery of Modulators for Specific Biological Targets (e.g., GPR119 agonists in related fluorinated cyclopropyl (B3062369) compounds)

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes. researchgate.net The activation of GPR119 leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones. researchgate.net While there is no direct evidence in the reviewed literature of this compound being used in GPR119 agonists, the closely related fluorinated cyclopropyl group has been successfully incorporated into potent and selective GPR119 agonists.

The use of small, constrained rings like cyclopropane and cyclobutane is a recognized strategy in the design of GPR119 agonists to achieve favorable physicochemical properties and biological activity. nih.gov The rigid nature of these rings can help to position key pharmacophoric elements for optimal interaction with the receptor. Given the precedent of fluorinated cyclopropyl groups in this area, the this compound scaffold represents a logical and potentially fruitful area for future exploration in the design of novel GPR119 agonists. The principles of bioisosteric replacement suggest that the fluorocyclobutyl moiety could confer similar or improved properties compared to its cyclopropyl counterpart. researchgate.net

Advanced Research Methodologies in the Study of 1 Fluorocyclobutyl Methanamine

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry serves as a powerful tool to predict and understand the behavior of (1-Fluorocyclobutyl)methanamine at an atomic level. These in silico methods offer a cost-effective and efficient way to explore its electronic structure, conformation, and potential as a bioactive molecule.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of this compound. By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, electron distribution, and reactivity. For instance, calculations can determine the partial atomic charges, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is crucial for predicting sites of nucleophilic or electrophilic attack and understanding the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the cyclobutyl ring and the aminomethyl side chain. The fluorine atom and the amino group can significantly influence the ring's puckering and the rotational barriers of the C-C and C-N bonds. Understanding these conformational preferences is vital as they dictate how the molecule can interact with biological targets.

MD simulations are particularly useful for studying the interactions of small molecules with larger biological systems, such as proteins or membranes. For example, simulations can show how a molecule like this compound might approach and bind to the active site of an enzyme, providing insights into the binding pathways and the conformational changes that occur in both the ligand and the target.

Ligand-Target Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates. For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The fluorine atom can form favorable interactions, such as hydrogen bonds or halogen bonds, with protein residues, which can enhance binding affinity.

The output of a docking study includes a binding score, which estimates the binding affinity, and a predicted binding pose. For example, in studies of enzyme inhibitors, fluorinated compounds are often docked into the enzyme's active site to predict their inhibitory potential. The results can guide the synthesis of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors would then be correlated with experimentally determined biological activity. For instance, the presence of the fluorine atom would be captured by descriptors related to electronegativity and lipophilicity, which can be crucial for predicting a compound's activity.

Advanced Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information beyond simple confirmation of its presence.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F, 13C, 15N NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, multinuclear NMR experiments provide a wealth of information.

¹⁹F NMR: Due to the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom in this compound would be highly sensitive to its local electronic environment. The coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF) and carbons (¹JCF and ²JCF) provides valuable information about the connectivity and conformation of the cyclobutyl ring. While a specific spectrum for this compound is not published, typical chemical shifts for fluorine attached to an sp³ carbon are in the range of -150 to -250 ppm relative to CFCl₃.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, one would expect to see distinct signals for the five carbon atoms. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), typically in the range of 150-250 Hz, and its chemical shift would be significantly influenced by the electronegative fluorine atom. The other cyclobutyl carbons and the aminomethyl carbon would also show characteristic shifts and couplings.

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%), can provide direct information about the nitrogen environment. The chemical shift of the nitrogen in the primary amine group would be indicative of its hybridization and electronic environment. Protonation or hydrogen bonding involving the amine group would lead to significant changes in the ¹⁵N chemical shift. For primary aliphatic amines, the ¹⁵N chemical shift typically falls in the range of 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.de

Nucleus Typical Chemical Shift Range (ppm) Key Information for this compound
¹⁹F-150 to -250 (for F-C(sp³))Direct observation of the fluorine environment, conformational analysis through coupling constants.
¹³C0 to 80 (for aliphatic carbons)Carbon skeleton connectivity, identification of the C-F carbon through large coupling constant.
¹⁵N0 to 60 (for primary aliphatic amines)Electronic environment of the nitrogen atom, effects of protonation and hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the elucidation of metabolic pathways for novel chemical entities such as this compound. This powerful analytical tool provides high-accuracy mass measurements, which are critical for the identification and structural characterization of metabolites in complex biological matrices. nih.govijpras.com The development of HRMS instrumentation, coupled with advanced data processing techniques, has significantly enhanced the quality and efficiency of metabolite identification studies. nih.gov

The fundamental principle of HRMS in metabolite profiling is the precise determination of the mass-to-charge ratio (m/z) of the parent compound and its metabolites. This high mass accuracy, typically within 5 ppm, allows for the confident assignment of elemental compositions to detected ions, a crucial step in distinguishing metabolites from endogenous matrix components. ijpras.com Modern HRMS platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are often coupled with liquid chromatography (LC) systems (LC-HRMS) to separate different metabolic products prior to their detection and analysis. ijpras.com

The process of metabolite profiling for a compound like this compound using LC-HRMS involves several key stages. Initially, the compound is incubated with in vitro systems like liver microsomes or hepatocytes, or analyzed from in vivo samples (e.g., plasma, urine) from preclinical studies. nih.gov The resulting complex mixture is then subjected to chromatographic separation. As the separated components elute from the LC column and enter the mass spectrometer, full-scan HRMS data is acquired.

Data analysis is a critical component of the workflow. Specialized data mining techniques are employed to sift through the vast amount of data and pinpoint potential metabolites. nih.gov One such technique is the mass defect filter (MDF). This method is based on the principle that the mass defect (the difference between the exact mass and the nominal mass) of most metabolites will be within a narrow, predictable range relative to the parent drug. researchgate.net By applying an MDF, ions that are unlikely to be metabolites can be filtered out, enriching the dataset with relevant candidates. Other strategies include searching for predicted biotransformations (e.g., oxidation, glucuronidation) and comparing data from test samples with control samples to eliminate background ions. researchgate.net

For a compound like this compound, which contains an alkylamine moiety, HRMS is particularly valuable for avoiding mischaracterization. In vitro studies of alkylamine-containing drugs can sometimes lead to the formation of "metabonates" or false metabolites. HRMS, with its accurate mass capabilities, is crucial for correctly identifying these artifacts and distinguishing them from true biological metabolites. nih.gov

A hypothetical metabolite profiling study of this compound might yield a variety of biotransformations. The table below illustrates potential metabolites that could be identified using HRMS, based on common metabolic pathways.

Putative Metabolite Biotransformation Theoretical Exact Mass Observed m/z (HRMS) Mass Error (ppm)
M1Oxidation (Hydroxylation of cyclobutyl ring)133.0903133.0901-1.5
M2N-Acetylation159.1059159.1055-2.5
M3N-Glucuronidation293.1220293.1218-0.7
M4Deamination followed by oxidation to carboxylic acid132.0587132.0585-1.5
M5Defluorination followed by oxidation115.0841115.0839-1.7

This table is illustrative and represents hypothetical data.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclobutyl ring. Such detailed structural information is invaluable for understanding its physicochemical properties and for computational modeling studies.

The application of X-ray crystallography begins with the growth of a high-quality single crystal of the compound, or a salt thereof. nih.gov This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain crystals of suitable size and quality. Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a collimated beam of X-rays, often from a synchrotron source for higher intensity and resolution. nih.gov

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. nih.gov This pattern is recorded on a detector. The symmetry and spacing of the diffraction spots provide information about the crystal lattice and the dimensions of the unit cell—the basic repeating unit of the crystal. nih.gov

The intensities of the diffraction spots are then used to calculate the structure factors, from which an electron density map of the molecule can be generated through a mathematical process known as a Fourier transform. nih.gov This map is initially often difficult to interpret directly. Therefore, computational methods are used to solve the "phase problem" and generate a clearer map. The resulting electron density map is then interpreted by building a molecular model of this compound that fits the observed electron density. nih.govnih.gov

The final stage is structural refinement, where the atomic coordinates and other parameters of the model are adjusted to achieve the best possible fit with the experimental diffraction data. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. A high-resolution crystal structure would definitively confirm the connectivity of the atoms, the stereochemistry, and the puckering of the fluorocyclobutyl ring.

The data obtained from an X-ray crystallographic analysis of a salt of this compound, for instance, this compound hydrochloride, would be presented in a standardized format, as exemplified in the hypothetical table below.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC5H11ClFN
Formula Weight139.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.89
b (Å)14.25
c (Å)8.41
β (°)105.2
Volume (ų)680.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.365
R-factor0.045

This table is illustrative and represents hypothetical data.

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the purification and the assessment of analytical purity of this compound, including the critical task of separating its enantiomers.

Chiral HPLC for Enantiomeric Separation

Since the structure of this compound contains a stereocenter at the carbon atom bonded to both the fluorine and the aminomethyl group, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological properties, making their separation and quantification essential. nih.gov Chiral HPLC is the most widely used and effective technique for this purpose. nih.gov

Enantiomeric separation is achieved by using a chiral stationary phase (CSP). nih.gov A CSP creates a chiral environment within the column, allowing for differential interactions with the two enantiomers. This leads to one enantiomer being retained longer on the column than the other, resulting in their separation. youtube.com

The development of a chiral HPLC method for this compound would involve selecting an appropriate CSP and optimizing the mobile phase composition. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and often a first choice for screening. nih.gov Cyclodextrin-based CSPs are also widely applicable for the separation of various enantiomers. nih.gov

The mobile phase, typically a mixture of a non-polar solvent like n-heptane or hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol, is carefully adjusted to achieve optimal resolution and analysis time. tsijournals.com A small amount of an amine additive, like diethylamine, is often included in the mobile phase to improve the peak shape of basic compounds like this compound. tsijournals.com

The results of a successful chiral HPLC separation would be visualized on a chromatogram, showing two distinct peaks corresponding to the two enantiomers. The key parameters evaluated are the resolution (Rs), which indicates the degree of separation between the peaks, and the selectivity factor (α), which is the ratio of the retention times.

A typical data table summarizing a chiral HPLC method for this compound might look as follows:

Parameter Condition/Value
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection (UV) 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

This table is illustrative and represents hypothetical data.

This method allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample, a critical quality attribute for this chiral compound.

Emerging Research Directions and Future Perspectives for 1 Fluorocyclobutyl Methanamine

Development of Novel and Efficient Synthetic Strategies for Fluorinated Cyclobutane (B1203170) Amines

The synthesis of fluorinated cyclobutane amines, including (1-Fluorocyclobutyl)methanamine, is an area of active research, with a focus on improving efficiency, selectivity, and access to a diverse range of derivatives. A significant advancement in this field is the development of deconstructive fluorination techniques. nih.govescholarship.org This strategy utilizes the C(sp³)–C(sp³) bond cleavage in readily available saturated nitrogen heterocycles, such as piperidines and pyrrolidines, to generate mono- and difluorinated amine derivatives. escholarship.org

One notable method involves a silver-mediated ring-opening fluorination using reagents like Selectfluor. nih.govescholarship.org The proposed mechanism for this transformation occurs in two main stages. Initially, the cyclic amine is oxidized to an iminium ion, which is then trapped by water to form a hemiaminal intermediate. nih.gov In the second stage, this hemiaminal undergoes a homolytic ring-opening facilitated by a silver salt, creating a primary radical that is subsequently fluorinated. nih.gov This approach is advantageous as it starts from common cyclic amines and transforms them into valuable acyclic fluorinated amines. nih.gov The reaction conditions are often operationally simple and can be performed in aqueous solvent mixtures. nih.gov

Researchers have explored various parameters to optimize these reactions, including the type of silver salt and the fluorinating agent. For instance, while AgBF₄ has been identified as an effective silver source, AgNO₃ has also been used with some success. nih.gov The choice of fluorinating agent is critical, with reagents like N-fluorobenzenesulfonimide (NFSI) proving less effective in certain protocols. nih.gov

Future work in this area will likely focus on expanding the substrate scope of these deconstructive methods to include a wider variety of cyclic amines and developing catalytic versions of these reactions to improve atom economy and reduce waste. The development of enantioselective methods to produce chiral fluorinated cyclobutane amines is another key objective, as stereochemistry often plays a crucial role in biological activity. springernature.com

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The incorporation of fluorine and a cyclobutane ring into a molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov The cyclobutane scaffold, in particular, is an attractive three-dimensional (3D) motif that is still underrepresented in medicinal chemistry compared to other cyclic systems. nih.govnih.gov This unique 3D structure can provide conformational restriction to a molecule, which can lead to increased potency and selectivity for its biological target. nih.gov

While the specific biological targets of this compound are not extensively documented in publicly available research, the broader class of fluorinated cyclobutane-containing compounds has shown potential in various therapeutic areas. nih.govresearchgate.net These scaffolds are present in a number of drug candidates targeting a range of diseases. nih.gov For example, cyclobutane-containing molecules have been investigated as inhibitors of enzymes like glycogen (B147801) synthase kinase 3 (GSK-3) and as modulators of nuclear receptors such as the retinoic acid receptor-related orphan receptor gamma (RORγt), which is implicated in autoimmune diseases. nih.gov

The introduction of a fluorine atom can modulate the pKa of nearby amine groups, which can in turn affect the bioavailability of the drug. nih.gov Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic attack and increase the half-life of a drug. tandfonline.com

Future research will likely involve the synthesis of libraries of this compound derivatives and their screening against a wide array of biological targets. The unique properties of the fluorocyclobutyl moiety make it a valuable scaffold for the discovery of novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases. nih.govmdpi.com

Advancements in Radiopharmaceutical Applications and Imaging Modalities

The field of nuclear medicine, particularly Positron Emission Tomography (PET), stands to benefit significantly from advancements in the synthesis and application of fluorinated compounds like this compound. benthamdirect.comnumberanalytics.com Fluorine-18 (¹⁸F) is a nearly ideal radionuclide for PET imaging due to its favorable decay characteristics, including a high positron branching ratio and a half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure. nih.govscribd.com

The incorporation of ¹⁸F into molecules of biological interest allows for the non-invasive, quantitative imaging of physiological and pathological processes at the molecular level. benthamdirect.comnumberanalytics.com While specific applications of ¹⁸F-labeled this compound are still emerging, the development of ¹⁸F-labeled tracers is a major focus of radiopharmaceutical research. researchgate.netnih.gov For instance, ¹⁸F-labeled ligands targeting the prostate-specific membrane antigen (PSMA) have become established tools in the clinical management of prostate cancer. researchgate.netnih.gov

The synthesis of ¹⁸F-labeled radiopharmaceuticals can be challenging, often requiring rapid, high-yield reactions under harsh conditions. nih.gov Recent advancements have focused on developing milder and more efficient radiofluorination methods. researchgate.netnih.gov

Future directions in this area include the development of automated synthesis modules for the production of ¹⁸F-labeled this compound and its derivatives. researchgate.net The exploration of these novel tracers for imaging a variety of biological targets, such as neuroreceptors, inflammatory markers, and tumor-specific antigens, is a promising avenue of research. nih.gov Advances in PET scanner technology, including the development of high-resolution and hybrid PET/CT and PET/MRI systems, will further enhance the utility of these novel radiotracers in both preclinical research and clinical diagnostics. numberanalytics.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The discovery of new drug candidates is increasingly reliant on the integration of modern synthetic chemistry with high-throughput screening (HTS) and combinatorial chemistry. wikipedia.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common scaffold and a set of diverse building blocks. wikipedia.org This approach is particularly well-suited for exploring the structure-activity relationships of promising scaffolds like fluorinated cyclobutane amines.

By systematically varying the substituents on the this compound core, chemists can generate a vast array of new chemical entities. wikipedia.org These libraries can then be subjected to HTS, where they are rapidly tested against a multitude of biological targets to identify "hits"—compounds that exhibit a desired biological activity. nih.govbruker.com HTS platforms can screen tens of thousands of compounds per day, significantly accelerating the early stages of drug discovery. bruker.com

The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can guide the design of more potent and selective compounds in subsequent rounds of synthesis and testing. Fragment-based drug discovery (FBDD) is another powerful approach where smaller, low-complexity molecules (fragments) are screened for binding to a target protein. nih.gov The cyclobutane moiety is considered an attractive scaffold for fragment libraries due to its 3D character. nih.gov

Future research will likely see the development of dedicated combinatorial libraries based on the this compound scaffold. The integration of artificial intelligence and machine learning with HTS data will further refine the lead discovery process, enabling the in-silico prediction of biological activity and the design of more focused and effective compound libraries.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. numberanalytics.combenthamdirect.com The goal is to develop processes that are more environmentally benign, using less hazardous substances, reducing waste, and improving energy efficiency. numberanalytics.combenthamdirect.com

Traditional fluorination methods often rely on hazardous reagents such as hydrofluoric acid (HF) or elemental fluorine (F₂), which require special handling and generate significant waste. numberanalytics.com Modern research is focused on developing safer and more sustainable fluorination technologies. numberanalytics.comnumberanalytics.com This includes the use of milder fluorinating agents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI), which are easier to handle and often more selective. numberanalytics.com

Recent breakthroughs include the development of fluorination reactions that can be carried out in aqueous media, which is a significant step towards greener chemical processes. rsc.org Electrochemical fluorination is another promising green technique that offers a reagent-free approach to introducing fluorine into organic molecules. numberanalytics.comnumberanalytics.com This method uses electricity to drive the fluorination reaction, often under mild conditions. numberanalytics.com

Catalytic methods are also at the forefront of green fluorination chemistry. numberanalytics.com The use of catalysts can reduce the amount of fluorinating agent required and enable reactions to proceed under milder conditions, thereby minimizing energy consumption and waste generation. numberanalytics.com

The future of this compound synthesis will undoubtedly be shaped by these green chemistry principles. Research will continue to focus on the development of catalytic, solvent-free, and electrochemical methods for its production. The lifecycle of fluorinated compounds, from their synthesis to their ultimate fate in the environment, is also a growing area of concern, and designing molecules that are both effective and have a minimal environmental footprint will be a key challenge for the future. societechimiquedefrance.fr

Q & A

Q. What are the established synthetic methodologies for (1-Fluorocyclobutyl)methanamine and its hydrochloride derivatives?

The synthesis typically involves reacting fluorophenylcyclobutane derivatives with methanamine under controlled conditions. Key steps include:

  • Nucleophilic substitution : Fluorophenylcyclobutane reacts with methanamine in the presence of a base (e.g., NaOH) and polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Crystallization from ethanol/water mixtures or chromatography ensures high purity (>95%) .
  • Hydrochloride salt formation : Treatment with HCl gas in diethyl ether yields the stable hydrochloride form .

Table 1. Synthetic Conditions for Analogous Compounds

PrecursorReagent/ConditionsYield (%)Purity (%)Reference
4-FluorophenylcyclobutaneMethanamine, DMF, 70°C, 12h7898
2,6-DifluorophenylchlorideCyclopentylamine, K₂CO₃, THF6597

Q. What key physicochemical properties must be characterized for this compound in research settings?

Critical properties include:

  • Molecular weight : ~215–245 g/mol (varies with substituents) .
  • Solubility : Hydrochloride salts are water-soluble, while free bases favor organic solvents like DCM .
  • Stability : Fluorine enhances thermal stability but may increase susceptibility to nucleophilic attack at the cyclobutane ring .

Table 2. Physicochemical Data for Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)LogPReference
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HClC₁₁H₁₅ClFN215.72.1
[1-(2,4-Difluorophenyl)cyclobutyl]methanamineC₁₁H₁₃F₂N197.23.0

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives in multi-step syntheses?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in cyclobutane ring formation .
  • Solvent optimization : Switching from THF to DMF increases reaction rates due to higher polarity .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during amine conjugation .
  • Quality control : HPLC-MS monitors intermediate purity, ensuring >98% purity before final salt formation .

Q. What analytical strategies are recommended for resolving discrepancies in the biological activity data of fluorinated cyclobutylmethanamine analogs?

  • Structure-activity relationship (SAR) studies : Compare receptor-binding affinities of fluoro, chloro, and bromo analogs (e.g., norepinephrine transporter IC₅₀ values) .
  • Computational modeling : Molecular docking simulations (e.g., using AutoDock Vina) predict binding modes and explain variations in activity .
  • In vitro validation : Radioligand displacement assays (e.g., with [³H]-nisoxetine) confirm transporter affinity discrepancies .

Table 3. Biological Activity of Analogous Compounds

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
[1-(4-Fluorophenyl)cyclobutyl]methanamine12.3>10,000
[1-(4-Chlorophenyl)cyclobutyl]methanamine45.6>10,000

Q. What methodological frameworks are utilized to design this compound-based probes for neuropharmacological imaging studies?

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via nucleophilic fluorination or methylation reactions for PET imaging .
  • In vivo validation : Administer radiolabeled probes to rodent models and quantify brain uptake using autoradiography .
  • Competitive binding assays : Co-incubate with known NET inhibitors (e.g., desipramine) to confirm target specificity .

Q. Notes

  • Data extrapolated from structurally analogous compounds due to limited direct evidence on this compound.
  • Methodological answers emphasize experimental design and data analysis, aligning with academic research needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.